molecular formula C6H15ClOSi B092647 (3-Chloropropyl)methoxydimethylsilane CAS No. 18171-14-7

(3-Chloropropyl)methoxydimethylsilane

Cat. No. B092647
CAS RN: 18171-14-7
M. Wt: 166.72 g/mol
InChI Key: JTWDWVCNOLORBR-UHFFFAOYSA-N
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Description

(3-Chloropropyl)methoxydimethylsilane is a compound that is part of the organosilicon family, which are compounds containing carbon-silicon bonds. It is a derivative of trimethoxysilane with a chloropropyl group attached to the silicon atom. This compound is of interest due to its potential applications in various chemical reactions and material science.

Synthesis Analysis

The synthesis of (3-Chloropropyl)methoxydimethylsilane can be achieved through the hydrosilylation process of 3-chloropropylene with trimethoxysilane. This reaction is catalyzed by RuCl3•3H2O and involves optimizing various chemical parameters such as reaction temperature, catalyst amount, feeding fashion, reaction time, and the mixture ratio of precursors to improve yield and reduce industrial costs. The optimized conditions include a temperature of 80 °C, a catalyst quantity of 63 µg·g^-1, and a mole ratio of trimethoxysilane to 3-chloropropylene between 1.2 and 1.4. Under these conditions, the hydrosilylation reaction can produce 3-chloropropyltrimethoxysilane with an efficiency of 96.7% .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of (3-Chloropropyl)methoxydimethylsilane, it is related to compounds such as 3-methacryloxypropyltrimethoxysilane (MAPTMS) and pyridyltrimethylsilanes. These compounds have been studied for their altered silicate spatial structures and the effects of substituents on their reactivity . The molecular structure of similar compounds has been optimized using quantum chemical calculations, which can provide insights into bond lengths, bond angles, and intramolecular charge transfers .

Chemical Reactions Analysis

(3-Chloropropyl)methoxydimethylsilane can undergo various chemical reactions. For instance, it can react with solid alkoxide bases such as lithium, sodium, and potassium methoxides. The reaction with lithium methoxide yields 3-methoxypropyltrimethoxysilane in a high yield, while sodium methoxide leads to products resulting from substitution at silicon and carbon, as well as elimination products. Potassium methoxide is less reactive and gives similar products to the sodium methoxide system . Additionally, chloromethyl compounds related to (3-Chloropropyl)methoxydimethylsilane can undergo intramolecular rearrangements and substitutions, such as the replacement of a chlorine atom by a methoxyl group without rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Chloropropyl)methoxydimethylsilane are not explicitly detailed in the provided papers. However, the properties of organosilicon compounds, in general, can be inferred from their molecular structure and the nature of the silicon-carbon bond. These compounds typically exhibit varied reactivity based on the substituents attached to the silicon atom, which can affect their solubility, boiling point, and stability. The reactivity of (3-Chloropropyl)methoxydimethylsilane in the presence of UV light and its ability to form gels through hydrolytic polycondensation indicates that it has unique properties that can be exploited in material science applications .

Scientific Research Applications

  • Synthesis of Polyhedral Oligosilsesquioxanes : Controlled hydrolysis of 3-chloropropyltrimethoxysilane leads to the generation of 3-chloropropylsilanetriol, which can be used for synthesizing polyhedral oligosilsesquioxanes bearing the chloropropyl group (Rozga-Wijas, Fortuniak, Kowalewska, & Chojnowski, 2010).

  • Synthesis of Functional Polysiloxanes : Functional dialkoxysilanes, derived from the reaction of functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol, exhibit fluorescent properties and potential biomedical applications (Cao, Zuo, Wang, Zhang, & Feng, 2017).

  • Synthesis of Octakis(3-chloropropyl)octasilsesquioxane : A new method for synthesizing octakis(3-chloropropyl)octasilsesquioxane offers a more rapid and efficient process compared to traditional methods (Marciniec, Dutkiewicz, Maciejewski, & Kubicki, 2008).

  • Heterogeneous Gas/Solid Reactions : The reaction of 3-chloropropyltrimethoxysilane with alkoxide bases has been explored for various organic synthesis applications (Hopper, Tremelling, & Goldman, 1980).

  • Synthesis of Biocidal Polymers : Polysiloxanes with biocidal activity were synthesized using linear polysiloxanes containing 3-chloropropyl groups, showing effectiveness against bacteria like Escherichia coli and Aeromonas hydrophila (Sauvet, Dupond, Kaźmierski, & Chojnowski, 2000).

  • Organic Functionalization of Silica Surfaces : Aryl(3-chloropropyl)dimethylsilanes were used to graft silica surfaces, demonstrating a method for synthesizing organic–inorganic hybrid materials (Fukaya, Haga, Tsuchimoto, Onozawa, Sakakura, & Yasuda, 2010).

  • Synthesis of Silicon-Terminated Telechelic Oligomers : This involves acyclic diene metathesis chemistry and can be used to create ABA-type block copolymers (Brzezinska, Wagener, & Burns, 1999).

  • Characterization of Modified Silica Gels : Solid-state silicon-29 and carbon-13 NMR spectroscopy have been used to characterize 3-chloropropyl and 3-aminopropyl-modified silica gels, providing insights into the structure of these materials (Sudhölter, Huis, Hays, & Alma, 1985).

  • Dendrigraft Polysiloxanes Synthesis : 3-Chloropropyl functionalized dendrigraft polysiloxanes have been synthesized and used to create quaternary ammonium salt groups for applications in ion-exchange and catalysis (Chojnowski, Fortuniak, Šcibiorek, Rozga-Wijas, Grzelka, & Mizerska, 2007).

  • Enhancement of Mechanical Properties in Polyurethane/Water Glass Grouting Materials : 3-Chloropropyltrimethoxysilane (CTS) improves the distribution of water glass in polyurethane matrices, enhancing mechanical properties (Zhenglong, Li, Wang, Yin, Jiang, & Kang, 2016).

properties

IUPAC Name

3-chloropropyl-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClOSi/c1-8-9(2,3)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWDWVCNOLORBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171180
Record name (3-Chloropropyl)methoxydimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropropyl)methoxydimethylsilane

CAS RN

18171-14-7
Record name (3-Chloropropyl)methoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18171-14-7
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Record name (3-Chloropropyl)methoxydimethylsilane
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Record name (3-Chloropropyl)methoxydimethylsilane
Source EPA DSSTox
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Record name (3-chloropropyl)methoxydimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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